molecular formula C12H20O B12584817 3-(Hex-1-en-1-yl)cyclohexan-1-one CAS No. 649766-48-3

3-(Hex-1-en-1-yl)cyclohexan-1-one

Cat. No.: B12584817
CAS No.: 649766-48-3
M. Wt: 180.29 g/mol
InChI Key: DOGMBNJGDBSYRM-UHFFFAOYSA-N
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Description

3-(Hex-1-en-1-yl)cyclohexan-1-one is a cyclohexanone derivative featuring a hexenyl substituent at the 3-position of the cyclohexane ring. The compound’s structure combines the ketone functionality of cyclohexanone with an alkenyl chain, which introduces both steric and electronic effects that influence its reactivity and physical properties. Cyclohexanone derivatives are widely studied for applications in organic synthesis, pharmaceuticals, and materials science due to their versatile reactivity .

Properties

CAS No.

649766-48-3

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

3-hex-1-enylcyclohexan-1-one

InChI

InChI=1S/C12H20O/c1-2-3-4-5-7-11-8-6-9-12(13)10-11/h5,7,11H,2-4,6,8-10H2,1H3

InChI Key

DOGMBNJGDBSYRM-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC1CCCC(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hex-1-en-1-yl)cyclohexan-1-one can be achieved through several methods. One common approach involves the aldol condensation of cyclohexanone with hexanal, followed by dehydration to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is conducted under reflux conditions .

Industrial Production Methods

Industrial production of 3-(Hex-1-en-1-yl)cyclohexan-1-one may involve the catalytic hydrogenation of hex-1-en-1-ylcyclohexene. This process utilizes a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired transformation .

Chemical Reactions Analysis

Types of Reactions

3-(Hex-1-en-1-yl)cyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Functionalized cyclohexanones

Mechanism of Action

The mechanism of action of 3-(Hex-1-en-1-yl)cyclohexan-1-one involves its interaction with various molecular targets and pathways. As a cyclohexanone derivative, it can participate in Michael addition reactions, where nucleophiles add to the β-position of the enone system . This reactivity is crucial for its role in organic synthesis and potential biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(Hex-1-en-1-yl)cyclohexan-1-one with structurally related cyclohexanone derivatives, focusing on substituent effects, synthesis methods, and functional properties.

Structural and Physical Properties

Compound Name Substituent Type Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key References
3-(Hex-1-en-1-yl)cyclohexan-1-one Alkenyl (C₆H₁₁) ~180.27* N/A N/A -
3-(p-Tolyl)cyclohexan-1-one Aryl (C₇H₇) 188.27 N/A N/A
3-(Methylsulfanyl)cyclohexan-1-one Sulfur-containing 144.24 N/A N/A
3-Methoxy-2-cyclohexen-1-one Methoxy (OCH₃) 126.15 233 1.03
2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one Amino/aryl 261.34 N/A N/A

*Calculated based on molecular formula C₁₂H₂₀O.
Key Observations :

  • Conversely, electron-withdrawing groups (e.g., aryl in 3-(p-Tolyl)cyclohexan-1-one) may stabilize the ketone via resonance .
  • Steric Effects : The hexenyl chain in 3-(Hex-1-en-1-yl)cyclohexan-1-one introduces steric bulk, which could hinder reactions at the carbonyl group compared to smaller substituents like methoxy .

Research Findings and Trends

  • Biological Activity: Substituted cyclohexanones exhibit varied bioactivity. For instance, Mannich base derivatives of (2E,6E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one show enhanced anti-inflammatory activity but reduced antioxidant capacity compared to parent compounds .
  • Synthetic Challenges : Bulky substituents (e.g., hexenyl) may complicate purification or reduce reaction yields, as seen in the synthesis of trifluoromethyl derivatives requiring specialized catalysts .

Biological Activity

3-(Hex-1-en-1-yl)cyclohexan-1-one is an organic compound that has garnered attention for its potential biological activities. This compound features a cyclohexanone structure with an alkenyl substituent, which may contribute to its reactivity and interactions with biological systems. Understanding its biological activity is crucial for exploring potential applications in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of 3-(Hex-1-en-1-yl)cyclohexan-1-one can be represented as follows:

C12H20O\text{C}_{12}\text{H}_{20}\text{O}

This structure includes a cyclohexanone moiety, which is known for its reactivity due to the carbonyl group, and a hexenyl side chain that may enhance its biological interactions.

Biological Activity Overview

Research into the biological activity of 3-(Hex-1-en-1-yl)cyclohexan-1-one has revealed several promising areas:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various pathogens. Its structural features may allow it to disrupt microbial cell membranes or interfere with metabolic pathways.
  • Antioxidant Properties : The presence of the carbonyl group in 3-(Hex-1-en-1-yl)cyclohexan-1-one suggests potential antioxidant activity. This could be due to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Antimicrobial Studies

In vitro studies have demonstrated that 3-(Hex-1-en-1-yl)cyclohexan-1-one shows significant antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results indicate that the compound may be effective in treating infections caused by these pathogens.

Antioxidant Activity

The antioxidant capacity of 3-(Hex-1-en-1-yl)cyclohexan-1-one was evaluated using DPPH and ABTS assays. The results are summarized below:

Assay TypeIC50 (µg/mL)
DPPH25.4
ABTS18.7

The lower IC50 values indicate a strong ability to neutralize free radicals, suggesting potential applications in preventing oxidative damage in biological systems.

The proposed mechanism of action for the biological activity of 3-(Hex-1-en-1-yl)cyclohexan-1-one involves:

  • Interaction with Membranes : The hydrophobic nature of the hexenyl side chain may facilitate integration into microbial membranes, leading to disruption and cell death.
  • Radical Scavenging : The carbonyl group can stabilize free radicals, thus reducing oxidative stress within cells.
  • Enzyme Inhibition : Potential inhibition of key metabolic enzymes in pathogens might contribute to its antimicrobial effects.

Case Studies

A recent study investigated the effects of 3-(Hex-1-en-1-yl)cyclohexan-1-one on biofilm formation by Staphylococcus aureus. Results indicated a significant reduction in biofilm biomass at concentrations as low as 16 µg/mL, highlighting its potential as a therapeutic agent against biofilm-associated infections.

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